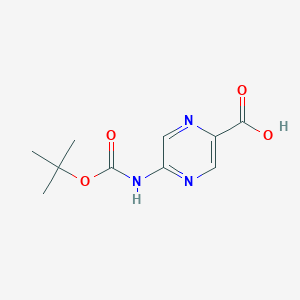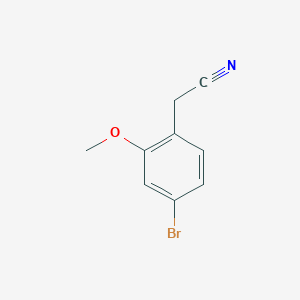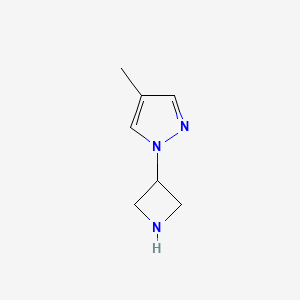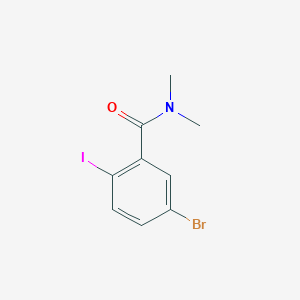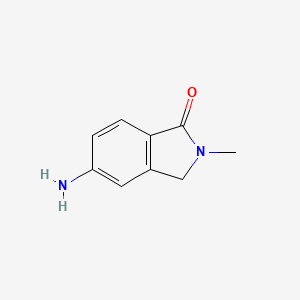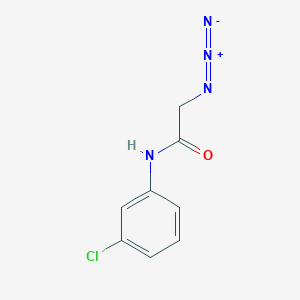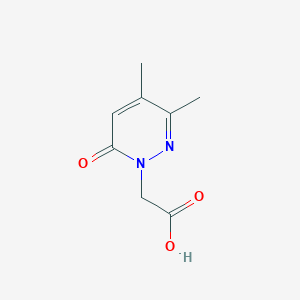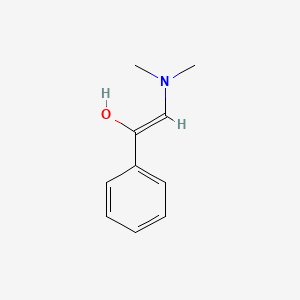
(Z)-2-(dimethylamino)-1-phenylethenol
Overview
Description
(Z)-2-(Dimethylamino)-1-phenylethenol, or ZDMA, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and alcohols, and has a strong odor. ZDMA is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various biochemical and physiological processes. ZDMA is also used as a biomarker in laboratory experiments, as it can be detected in biological samples with high sensitivity.
Scientific Research Applications
ZDMA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various biochemical and physiological processes. It is also used as a biomarker in laboratory experiments, as it can be detected in biological samples with high sensitivity.
Mechanism Of Action
ZDMA acts as a catalyst in various biochemical and physiological processes. It is an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. ZDMA also acts as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of ZDMA are still being studied, but it has been shown to have a number of beneficial effects. It has been shown to have anti-inflammatory and antioxidant properties, and has been shown to reduce the risk of certain diseases. It has also been shown to have a protective effect against oxidative stress, and has been shown to improve cognitive performance.
Advantages And Limitations For Lab Experiments
ZDMA has a number of advantages and limitations for lab experiments. It is a relatively inexpensive and easily accessible reagent, and it is also relatively stable in solution. It is also highly soluble in water and alcohols, which makes it easy to use in a wide variety of experiments. However, it is also highly volatile, and can be easily degraded by light and heat.
Future Directions
The future of ZDMA is still being explored, but there are a number of potential applications. It could be used as a biomarker for the detection of disease, as it has been shown to be highly sensitive to biological samples. It could also be used as a therapeutic agent, as it has been shown to have anti-inflammatory and antioxidant properties. Additionally, it could be used as a catalyst in organic synthesis, as it has been shown to be effective in a variety of reactions. Finally, it could be used as a reagent in drug synthesis, as it has been shown to be a useful intermediate in the production of pharmaceuticals.
properties
IUPAC Name |
(Z)-2-(dimethylamino)-1-phenylethenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-8,12H,1-2H3/b10-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYGTHREOZSKSK-NTMALXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=CC=CC=C1)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(dimethylamino)-1-phenylethenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



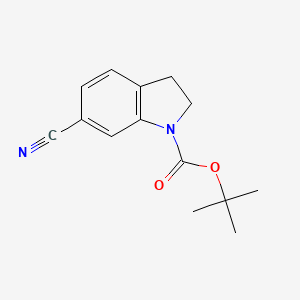


![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)

